molecular formula C8H11Cl2NO2S B6190510 3-amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride CAS No. 2694745-41-8

3-amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride

Cat. No.: B6190510
CAS No.: 2694745-41-8
M. Wt: 256.1
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Description

3-amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride is an organic compound that features a thiophene ring substituted with a chlorine atom and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amino Acid Coupling: The chlorinated thiophene is coupled with an amino acid derivative, such as 3-aminobutanoic acid, under conditions that promote amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to reduce the thiophene ring to a dihydrothiophene.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

3-amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride
  • 3-amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
  • 2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride

Uniqueness

3-amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2694745-41-8

Molecular Formula

C8H11Cl2NO2S

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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